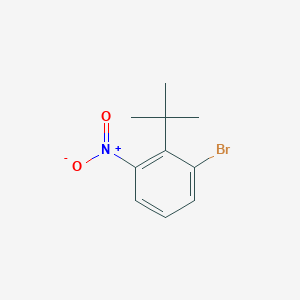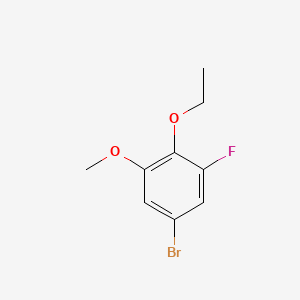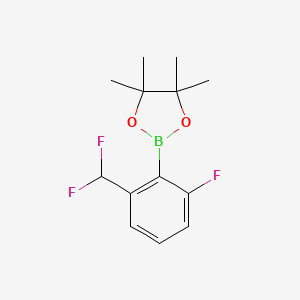
2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it valuable in pharmaceutical and agrochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method is the use of difluoromethylation reagents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts like copper or nickel to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods:
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .
Analyse Chemischer Reaktionen
Types of Reactions:
2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with aryl halides in the presence of palladium or nickel catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substitution Reactions: Products include difluoromethyl-substituted amines or thiols.
Cross-Coupling Reactions: Products are typically biaryl compounds with enhanced stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in materials science and pharmaceuticals .
Biology and Medicine:
In biology and medicine, this compound is used in the development of fluorinated pharmaceuticals. The difluoromethyl group enhances the metabolic stability and bioavailability of drugs, making them more effective and longer-lasting .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity and stability make it suitable for the synthesis of herbicides, insecticides, and other agricultural products .
Wirkmechanismus
The mechanism of action of 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The difluoromethyl group enhances the compound’s reactivity by stabilizing transition states and intermediates, facilitating the formation of new bonds .
Molecular Targets and Pathways:
The molecular targets of this compound include various enzymes and receptors involved in metabolic pathways. Its ability to form stable complexes with these targets enhances its efficacy in pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 2-(Fluoromethyl)phenylboronic acid
Comparison:
Compared to similar compounds, 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the difluoromethyl group and the boronic ester moiety. This combination enhances its reactivity and stability, making it more versatile in synthetic applications. The presence of the difluoromethyl group also imparts greater metabolic stability and lipophilicity compared to its analogs .
Eigenschaften
Molekularformel |
C13H16BF3O2 |
|---|---|
Molekulargewicht |
272.07 g/mol |
IUPAC-Name |
2-[2-(difluoromethyl)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7,11H,1-4H3 |
InChI-Schlüssel |
NNIQIDJRKVNIRG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
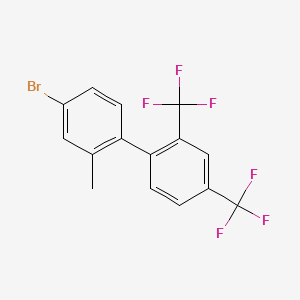


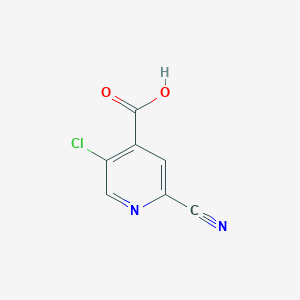
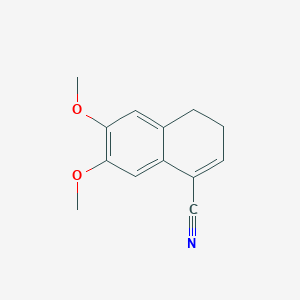

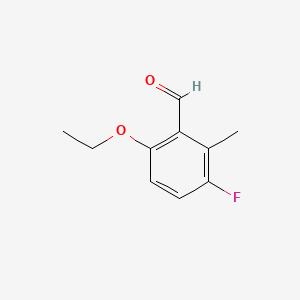
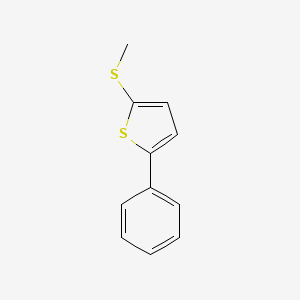
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
